

A Comparative Guide to the X-ray Crystal Structure Analysis of Pyranone Derivatives

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Compound of Interest

Compound Name: *Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structure analysis of various pyranone derivatives, offering insights into their molecular geometries and the experimental protocols used to determine them. The information presented is compiled from recent studies and aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for a selection of pyranone derivatives, allowing for a direct comparison of their unit cell parameters and crystal systems. This data is fundamental in understanding the solid-state packing and intermolecular interactions of these compounds.

Table 1: Crystallographic Data for Various Pyranone Derivatives

Compound Name/Reference	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (4b) [1]	C ₂₀ H ₂₂ N ₂ O ₂	Monoclinic	P2 ₁ /c	13.9774(13)	16.3851(16)	8.2101(8)	90	105.429(7)	90	4
(E)-3-(1-((2,6-diisopropylphenyl)-imino)	C ₂₀ H ₂₅ NO ₃	Triclinic	P-1	8.3759(18)	9.9587(16)	11.469(2)	79.078(11)	86.822(13)	77.396(11)	2

-
ethyl)
-4-
hydro
xy-6-
methy
l-2H-
pyran
-2-
one[2
]

C₂-
Sym
metric
al
Bis-
(β-
Enam
ino-
Pyran
-2,4-
dione
)
Deriv
ative
(3)[3]

C ₂₄ H ₂ 8N ₂ O ₆	Triclin ic	P-1	7.373 1(2)	8.283 1(3)	10.02 11(4)	101.9 98(3)	98.41 4(3)	113.1 11(3)	1
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Pyran
-2-
one
Zwitte
rion
Schiff
Deriv
ative
(A)[4]

C ₁₄ H ₁ 1BrN ₄ O ₄	-	-	-	-	-	-	-	-	-
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Pyran

-2-

one

Zwitte C₁₄H₁rion ₁BrN₄ - - - - - - - - -Schiff O₄

Deriv

ative

(B)[4]

Note: '-' indicates data not provided in the abstract.

Experimental Protocols

The determination of the crystal structure of pyranone derivatives involves a multi-step process, from synthesis and crystallization to data collection and structure refinement. The following sections detail the typical methodologies employed.

Synthesis and Crystallization

The synthesis of pyranone derivatives is often achieved through multi-component reactions. For instance, 2-amino-3-cyano-4H-pyran derivatives can be synthesized by the condensation of aldehydes, dimedone, and CH acids.[1] Another common method involves the direct condensation of a substituted aniline with a pyran-2-one derivative in a solvent like ethanol under reflux.[2]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a saturated solution. Common solvents used for crystallization include ethanol, methanol, and dichloromethane.[1][2][5] For example, colorless cubic crystals of a 2-amino-4H-pyran derivative were obtained from ethanol.[1]

X-ray Data Collection and Structure Refinement

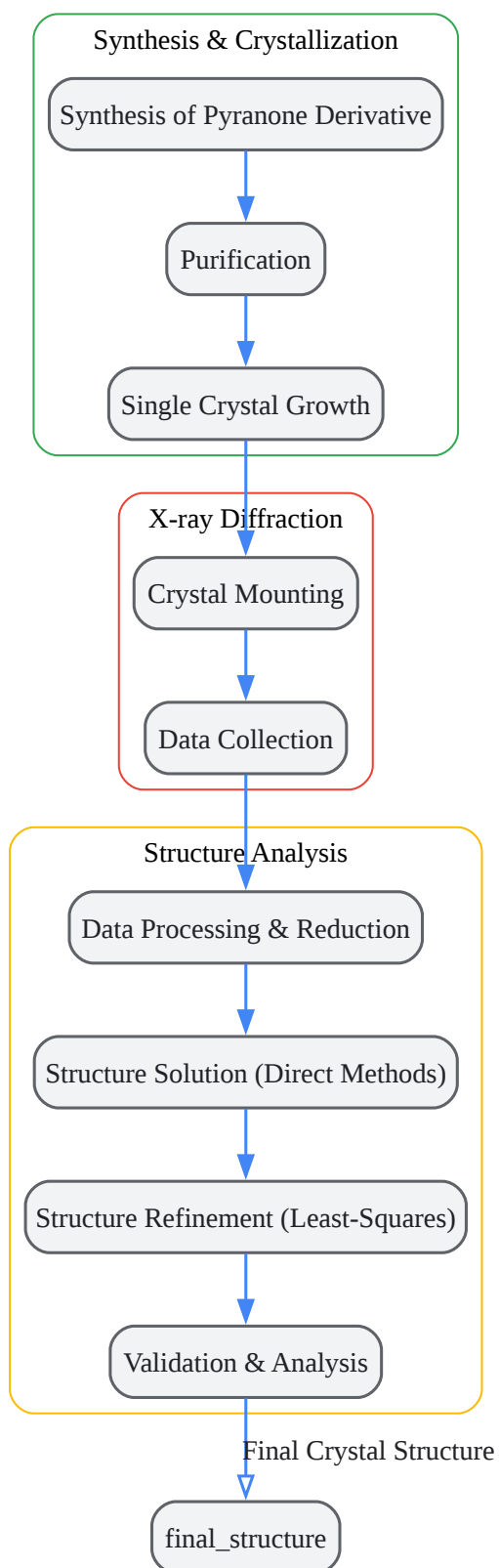
The collection of X-ray diffraction data is a critical step. Crystals are mounted on a diffractometer, and data is collected at a specific temperature, often low temperatures like 120

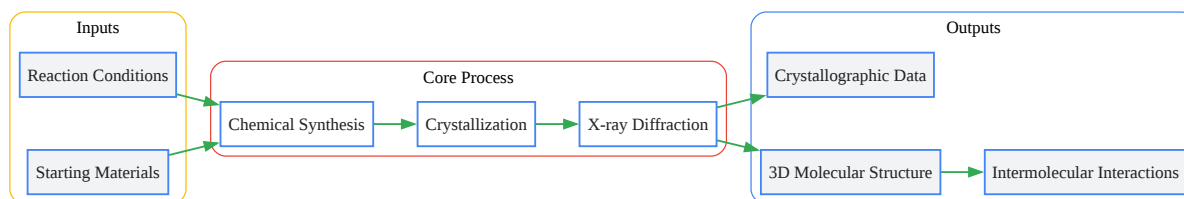
K to minimize thermal vibrations.[3] The data collection process involves exposing the crystal to X-rays (commonly Cu K α radiation) and recording the diffraction patterns.[3][6]

The collected data is then processed, which includes cell refinement and data reduction.[3] The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . [1][5] Non-hydrogen atoms are typically refined anisotropically.[1] Software packages such as SHELX are commonly used for structure solution and refinement.[5]

Workflow and Methodological Diagrams

To visualize the experimental and logical processes involved in the X-ray crystal structure analysis of pyranone derivatives, the following diagrams are provided.





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